molecular formula C15H15BrO B7858463 2-Bromobenzyl-(2,3-dimethylphenyl)ether

2-Bromobenzyl-(2,3-dimethylphenyl)ether

Cat. No.: B7858463
M. Wt: 291.18 g/mol
InChI Key: OQSMLOQRDGKGEY-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(2,3-dimethylphenyl)ether is a brominated aromatic ether characterized by a benzyl group substituted with a bromine atom at the 2-position and a 2,3-dimethylphenyl group linked via an ether bond. This compound belongs to the class of diaryl ethers, which are notable for their stability and versatility in organic synthesis.

Properties

IUPAC Name

1-[(2-bromophenyl)methoxy]-2,3-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO/c1-11-6-5-9-15(12(11)2)17-10-13-7-3-4-8-14(13)16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSMLOQRDGKGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromobenzyl-(2,3-dimethylphenyl)ether is an organic compound with potential biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound consists of a bromobenzyl group attached to a dimethyl-substituted phenyl ether. Its structural formula can be represented as follows:

C12H13BrO\text{C}_{12}\text{H}_{13}\text{BrO}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a study focusing on Polo-like kinase 1 (Plk1) inhibitors highlighted the importance of structural modifications in enhancing potency against cancer cell lines. The incorporation of ether side chains has been shown to improve biological activity through better interaction with target proteins involved in cell division and proliferation .

Enzyme Inhibition

Enzymatic assays have demonstrated that this compound may act as an inhibitor for specific enzymes critical in metabolic pathways. For example, compounds with similar structures have been investigated for their ability to inhibit MurB, an enzyme involved in bacterial cell wall biosynthesis. This suggests that this compound could serve as a scaffold for developing new antibiotics .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. These interactions may modulate signaling pathways associated with cancer progression and bacterial resistance. The exact biochemical pathways remain to be fully elucidated through further experimental studies.

Table 1: Summary of Biological Activities

Activity Description Reference
Anticancer ActivityInhibits Plk1; potential for cancer treatment
Enzyme InhibitionInhibits MurB; potential antibiotic development
Interaction with ProteinsModulates pathways related to cell proliferation

Case Study: Anticancer Activity

In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated that modifications to the bromobenzyl group significantly enhanced cytotoxicity. For instance, compounds with longer alkyl chains showed increased potency due to improved membrane permeability and interaction with cellular targets .

Comparison with Similar Compounds

2-Bromobenzyl-(3,4-dimethylphenyl)ether

This analog differs only in the positions of the methyl groups (3,4-dimethyl vs. 2,3-dimethyl). However, the 3,4-dimethylphenyl derivative is listed as a discontinued product , suggesting challenges in synthesis or application.

3-Bromobenzyl-(2,3-dichlorophenyl)ether

Replacing methyl groups with chlorine atoms (as in 3-Bromobenzyl-(2,3-dichlorophenyl)ether) introduces electron-withdrawing effects, which could lower the ether’s basicity and alter solubility. Chlorine substituents may also enhance environmental persistence, a concern noted in brominated diphenyl ethers (BDEs) like 2,4-dibromodiphenyl ether .

2-Bromobenzyl-(4-isopropylphenyl)ether

Such structural modifications are critical in pharmaceutical intermediates, where steric effects influence binding affinity .

Physical and Chemical Properties

A structurally related compound, 4-bromobenzyl 2-((2,3-dimethylphenyl)amino)benzoate, exhibits a melting point of 92.2–92.5°C , suggesting that 2-Bromobenzyl-(2,3-dimethylphenyl)ether may have a comparable melting range due to similar aromatic backbone and substituent effects. The molecular weight of the target compound can be inferred to be approximately 305–332 g/mol based on analogs like 3-Bromobenzyl-(2,3-dichlorophenyl)ether (MW: 332.02) .

Data Table: Key Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
This compound 2-Br, 2,3-dimethylphenyl ~305–332 Not reported Synthetic intermediate, potential solvent
2-Bromobenzyl-(3,4-dimethylphenyl)ether 2-Br, 3,4-dimethylphenyl ~305–332 Discontinued Limited availability
3-Bromobenzyl-(2,3-dichlorophenyl)ether 3-Br, 2,3-Cl-phenyl 332.02 Not reported Higher environmental persistence
2,6-Dimethylphenyl ethyl ether 2,6-dimethylphenyl, ethyl 164.24 55.5–56.7 Solvent, fragrance component
4-Bromobenzyl benzoate derivative 4-Br, 2,3-dimethylphenyl ~350 (estimated) 92.2–92.5 Pharmaceutical intermediate

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-Bromobenzyl-(2,3-dimethylphenyl)ether, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-bromobenzyl bromide and 2,3-dimethylphenol under alkaline conditions. A protocol using potassium salts (e.g., potassium o-bromobenzoate) in aprotic solvents like bis(2-methoxyethyl) ether enhances reaction efficiency, as demonstrated in analogous ether syntheses . Purification via silica gel column chromatography with hexane/ethyl acetate gradients (70:30 to 50:50) removes byproducts. Yield optimization requires strict moisture exclusion and temperature control (80–100°C).

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns substituent positions; aromatic protons exhibit splitting patterns influenced by bromine and methyl groups (e.g., deshielding at δ 7.2–7.8 ppm for bromophenyl protons).
  • IR Spectroscopy : Confirms ether linkage (C-O-C stretch at ~1200–1250 cm⁻¹).
  • Mass Spectrometry (EI-MS) : Molecular ion peaks ([M]⁺ at m/z ~318) and fragmentation patterns validate the structure.
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures, particularly for twinned or low-resolution data .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer : Combine HPLC-UV (C18 column, acetonitrile/water mobile phase) with GC-MS (DB-5MS column, electron ionization) for cross-validation. Use certified reference standards (e.g., BDE-1 or BDE-15 solutions) for calibration . Purity >98% is achievable via recrystallization from ethanol/water mixtures.

Advanced Research Questions

Q. What computational approaches predict the reactivity of this compound in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electron density distributions and Fukui indices to identify electrophilic attack sites. For example, steric hindrance from the 2,3-dimethylphenyl group directs EAS to the para position of the bromobenzyl ring. Molecular dynamics simulations (e.g., GROMACS) assess solvent effects on reaction pathways .

Q. How can researchers resolve discrepancies in the quantification of this compound across analytical platforms?

  • Methodological Answer :

  • GC-MS vs. HPLC-UV : Use deuterated internal standards (e.g., 2-Bromoethylbenzene-d5) to correct for matrix effects in GC-MS . For HPLC-UV, optimize mobile phase pH (e.g., 0.1% formic acid) to enhance peak resolution.
  • Calibration : Employ traceable reference materials (e.g., 50 µg/mL bromodiphenyl ether solutions in isooctane) to harmonize data .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Slow vapor diffusion (e.g., dichloromethane/pentane) promotes single-crystal growth. SHELXD and SHELXL handle twinning and low-resolution data by refining partial occupancy models and applying restraints to bond lengths/angles. High-intensity synchrotron radiation improves data collection for crystals with weak diffraction .

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Steric bulk from the 2,3-dimethylphenyl group limits reactivity at ortho positions, favoring Suzuki-Miyaura couplings at the bromobenzyl moiety. Electronic effects (e.g., bromine’s electron-withdrawing nature) enhance oxidative addition rates in palladium-catalyzed reactions. Kinetic studies (e.g., Eyring plots) quantify activation parameters under varying temperatures .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data in characterizing this compound?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-induced shifts.
  • Dynamic Processes : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., hindered rotation of the benzyl group).
  • Complementary Techniques : X-ray crystallography provides unambiguous bond connectivity, while 2D NMR (COSY, HSQC) clarifies through-space correlations .

Environmental and Stability Studies

Q. What are the environmental degradation pathways of this compound under aerobic conditions?

  • Methodological Answer : Aerobic microbial degradation studies (e.g., soil slurry assays) identify metabolites via LC-QTOF-MS. Major pathways include oxidative cleavage of the ether bond, yielding 2-bromobenzoic acid and 2,3-dimethylphenol. Photolysis experiments (λ = 254 nm) assess UV stability, with half-life calculations using first-order kinetics .

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